molecular formula C14H19N3O B7459761 N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide

Cat. No. B7459761
M. Wt: 245.32 g/mol
InChI Key: PCXIIVXDGPMCTN-UHFFFAOYSA-N
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Description

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide, also known as BH-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. BH-1 has been shown to inhibit the activity of the protein BRD4, which plays a key role in cancer cell growth and survival.

Scientific Research Applications

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been studied for its potential therapeutic applications in cancer treatment. BRD4 is a protein that is overexpressed in many types of cancer, and its inhibition by N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to reduce cancer cell growth and induce apoptosis. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been studied for its potential use in treating inflammatory diseases, as BRD4 is involved in the regulation of inflammatory gene expression.

Mechanism of Action

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide inhibits the activity of BRD4 by binding to its bromodomain, which is a protein domain that recognizes and binds to acetylated lysine residues on histones. BRD4 plays a key role in the regulation of gene expression, and its inhibition by N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide leads to changes in the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to have other biochemical and physiological effects. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been shown to increase the expression of genes involved in apoptosis and DNA damage response, and to decrease the expression of genes involved in cell cycle progression. N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has several advantages for lab experiments, including its high potency and specificity for BRD4 inhibition. However, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has also been shown to have off-target effects on other proteins, which may limit its use in certain experiments. Additionally, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has poor solubility in aqueous solutions, which may require the use of organic solvents for its administration in experiments.

Future Directions

Future research on N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide may focus on several areas, including the optimization of its synthesis method for increased yield and purity, the development of more potent and specific inhibitors of BRD4, and the investigation of its potential therapeutic applications in other diseases beyond cancer and inflammation. Additionally, further studies may be needed to determine the long-term safety and efficacy of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide in preclinical and clinical settings.

Synthesis Methods

The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide involves several steps, including the reaction of 2-bicyclo[2.2.1]heptanone with hydrazine hydrate to form 2-bicyclo[2.2.1]heptanylhydrazine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form the final product, N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide. The synthesis of N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide has been optimized for high yield and purity, and several variations of the synthesis method have been reported in the literature.

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-9(12-7-10-2-3-11(12)6-10)17-14(18)13-8-15-4-5-16-13/h4-5,8-12H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXIIVXDGPMCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide

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